![molecular formula C7H6ClN3 B2698638 6-Chloro-7-methylimidazo[1,2-b]pyridazine CAS No. 17412-19-0](/img/structure/B2698638.png)

6-Chloro-7-methylimidazo[1,2-b]pyridazine

Descripción general

Descripción

6-Chloro-7-methylimidazo[1,2-b]pyridazine is a chemical compound with the molecular formula C7H6ClN3 . It has a molecular weight of 167.6 . This compound is used as a research chemical .

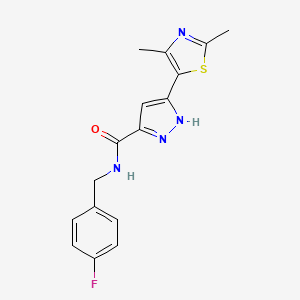

Molecular Structure Analysis

The molecular structure of this compound consists of a fused bicyclic heterocycle . The InChI code for this compound is 1S/C7H6ClN3/c1-5-4-6-9-2-3-11(6)10-7(5)8/h2-4H,1H3 .Physical and Chemical Properties Analysis

This compound is a white to gray to brown powder or crystal . It should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Antiviral Activities

6-Chloro-7-methylimidazo[1,2-b]pyridazine derivatives have been investigated for their antiviral properties. For instance, certain derivatives, such as 6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazine and 6-chloro-2-methyl-3-phenethyl-thioimidazo[1,2-b]pyridazine, demonstrated potent inhibition of human cytomegalovirus and varicella-zoster virus replication in vitro (Galtier et al., 2003).

Synthesis and Pharmacological Activity

The compound has also been a subject of research in the synthesis of various derivatives and their pharmacological activities. For instance, research has been conducted on the synthesis of 2-methylimidazo[1,2-b]pyridazine-3-carboxylic acids, exploring their anti-inflammatory, analgesic, and ulcerogenic actions, as well as their ability to inhibit prostaglandin biosynthesis (Abignente et al., 1992).

Arylation Methods

The compound has been utilized in studies exploring direct intermolecular C-H arylation. This includes the synthesis of various (hetero)arylimidazo[1,2-b]pyridazines through methodologies such as microwave-assisted, one-pot, two-step Suzuki cross-coupling/palladium-catalysed arylation processes (Akkaoui et al., 2010).

Anti-Asthmatic Activities

Research on (imidazo[1,2-b]pyridazin-6-yl)oxyalkylsulfonamides, synthesized from this compound, has revealed potent anti-asthmatic activity. Certain derivatives showed significant inhibitory effects against platelet activating factor (PAF)-induced bronchoconstriction in guinea pigs, suggesting their potential in treating asthma (Kuwahara et al., 1996).

Antiparasitic Agent Development

In recent studies, derivatives of this compound have been explored for their potential as antikinetoplastid agents. One such derivative demonstrated good activity against the trypomastigote blood stream form of Trypanosoma brucei brucei, indicating its potential in treating parasitic infections (Paoli-Lombardo et al., 2023).

Safety and Hazards

Propiedades

IUPAC Name |

6-chloro-7-methylimidazo[1,2-b]pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-5-4-6-9-2-3-11(6)10-7(5)8/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFPVLQQNCLDGTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=CN2N=C1Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Nitro-4-sulfamoylphenyl)amino]propanoic acid](/img/structure/B2698556.png)

![3-methyl-2-oxo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2698565.png)

![(E)-4-(Dimethylamino)-1-[(1S,6S)-7-oxa-3-azabicyclo[4.2.0]octan-3-yl]but-2-en-1-one](/img/structure/B2698568.png)

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2698569.png)

![1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2698571.png)

![2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2698573.png)

![N-(4-ethoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![1,3-dimethyl-5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2698577.png)